molecular formula C30H21N3O5S B12642919 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-(phenylMethyl)-

1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-(phenylMethyl)-

Cat. No.: B12642919
M. Wt: 535.6 g/mol
InChI Key: WMZAAJQGGTUWJQ-UHFFFAOYSA-N
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Description

The compound “1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-Imino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-(phenylMethyl)-” is a structurally complex phthalimide derivative. Its core isoindole-1,3-dione scaffold is substituted at the 5-position with a furanyl-thiazolidinylidene hybrid group and at the 2-position with a phenylmethyl moiety. Key structural features include:

  • Thiazolidinylidene group: A five-membered ring containing sulfur, nitrogen, and a ketone, substituted with a 4-methoxyphenyl group.
  • Furanyl linker: A 2-furanyl group bridges the thiazolidinylidene and isoindole-dione core, which may influence electronic properties and solubility .
  • Phenylmethyl substitution: At the 2-position, this group could modulate lipophilicity and binding affinity .

Properties

Molecular Formula

C30H21N3O5S

Molecular Weight

535.6 g/mol

IUPAC Name

2-benzyl-5-[5-[[2-imino-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C30H21N3O5S/c1-37-21-10-8-20(9-11-21)33-29(36)26(39-30(33)31)16-22-12-14-25(38-22)19-7-13-23-24(15-19)28(35)32(27(23)34)17-18-5-3-2-4-6-18/h2-16,31H,17H2,1H3

InChI Key

WMZAAJQGGTUWJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)N(C5=O)CC6=CC=CC=C6)SC2=N

Origin of Product

United States

Biological Activity

1H-Isoindole-1,3(2H)-dione, specifically the derivative 5-[5-[[2-imino-3-(4-methoxyphenyl)-4-oxo-5-thiazolidinylidene]methyl]-2-furanyl]-, is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique isoindole structure, which is characterized by a bicyclic framework that includes a phthalimide moiety. The molecular formula is C19H18N2O3S, with a molecular weight of approximately 358.42 g/mol. The presence of various functional groups, including thiazolidinedione and furan, contributes to its diverse chemical properties and potential biological activities.

Biological Activity Overview

Research indicates that 1H-Isoindole-1,3(2H)-dione derivatives exhibit a range of biological activities, particularly in the fields of antimicrobial and anticancer properties. These activities are often attributed to the compound's ability to interact with specific molecular targets such as enzymes and receptors, leading to therapeutic effects in diseases like cancer and infections.

Key Biological Activities

  • Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infectious diseases.
  • Enzyme Inhibition : Notably, certain derivatives exhibit inhibitory activity against human Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2) enzymes, which are crucial in neurodegenerative diseases and inflammatory responses.

The mechanisms underlying the biological activities of 1H-Isoindole-1,3(2H)-dione derivatives include:

  • Interaction with Enzymes : Compounds have been shown to bind to active sites of COX-2 and MAO-B, leading to reduced enzyme activity and subsequent therapeutic effects.
  • Oxidative Stress Modulation : The derivatives demonstrate antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), potentially protecting cells from oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionNotable Findings
AnticancerInduction of apoptosisInhibition of cell proliferation in cancer cell lines
AntimicrobialDisruption of microbial cell functionEffective against specific bacterial strains
Enzyme InhibitionBinding to COX-2 and MAO-BSignificant reduction in enzyme activity
AntioxidantScavenging ROS/RNSIncreased cellular protection against oxidative stress

Study 1: COX Inhibition

A study published in MDPI explored the synthesis of new 1H-Isoindole-1,3(2H)-dione derivatives and their inhibitory effects on COX enzymes. Three compounds exhibited greater inhibition of COX-2 compared to the reference drug meloxicam. The study utilized molecular docking techniques to elucidate binding interactions within the active sites of these enzymes .

Study 2: Antioxidant Properties

Another investigation assessed the total antioxidant capacity (TAC) of various derivatives. The results indicated that all tested compounds showed significant oxidative stress scavenging activity. Notably, one derivative demonstrated enhanced antioxidant characteristics correlated with its chemical structure containing a thiophene moiety .

Study 3: Pharmacokinetics

Pharmacokinetic studies using bioinformatics tools revealed favorable profiles for several derivatives, including good intestinal absorption rates and blood-brain barrier permeability. These findings suggest that these compounds could be viable candidates for further development as therapeutic agents .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that derivatives of 1H-Isoindole-1,3(2H)-dione exhibit significant anticancer properties. For instance, studies have demonstrated that specific derivatives can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms, including the modulation of apoptotic pathways and inhibition of key signaling proteins .
  • Anti-inflammatory Effects : Some derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. A study reported that certain compounds exhibited greater COX-2 inhibition compared to established anti-inflammatory drugs like meloxicam, suggesting potential for developing new anti-inflammatory agents .
  • Neuroprotective Properties : The compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's. It has been noted for its ability to inhibit acetylcholinesterase and modulate β-secretase activity, which are crucial in the pathology of Alzheimer's disease .

Pharmacological Applications

  • Antioxidant Activity : The compound's derivatives have been studied for their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby providing protective effects against oxidative stress-related diseases .
  • Antimicrobial Properties : Some studies have explored the antimicrobial potential of these compounds against various pathogens, indicating that they may serve as a basis for developing new antimicrobial agents .

Material Science Applications

  • Organic Electronics : The unique electronic properties of 1H-Isoindole-1,3(2H)-dione derivatives make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films and exhibit good charge transport properties is particularly advantageous .
  • Study on COX Inhibition : A study involving synthesized derivatives showed that three compounds had superior COX-2 inhibitory activity compared to meloxicam, suggesting their potential as anti-inflammatory drugs .
  • Neuroprotective Study : Research indicated that certain isoindole derivatives could effectively inhibit acetylcholinesterase activity, demonstrating their potential as therapeutic agents in Alzheimer's disease management .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Isoindole-1,3-dione Derivatives

Compound Name / ID Substituents Key Biological Activities Reference
Target Compound 2-(Phenylmethyl), 5-(furanyl-thiazolidinylidene-4-methoxyphenyl) Not explicitly reported; inferred potential for COX or cholinesterase modulation -
2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3, ) 4-Acryloylphenyl with indole Tested for acetylcholinesterase inhibition (activity data not provided)
N-[2-(4-Phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione (Compound I, ) Piperazinyl-ethyl Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition
2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione (Compound 13, ) 2-Phenylethyl Anticonvulsant activity in PTZ and MES seizure models
5-Amino-2-methyl-1H-isoindole-1,3(2H)-dione () 5-Amino, 2-methyl Not explicitly reported; electrochemical properties studied (quasi-reversible reduction)
2-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione Oxazolidinyl-morpholinyl Synthetic focus; no explicit biological data

Key Observations:

Substituent Position and Activity :

  • The 2-position substitutions (e.g., phenylmethyl in the target compound vs. phenylethyl in Compound 13) significantly influence lipophilicity and receptor binding. Phenylethyl derivatives () showed anticonvulsant activity, suggesting the target compound’s phenylmethyl group may similarly modulate CNS targets .
  • 5-position substitutions (e.g., thiazolidinylidene in the target compound vs. acryloylphenyl in ) correlate with enzyme inhibition. The thiazolidinylidene group’s sulfur and nitrogen atoms may enhance interactions with enzymes like COX-2 or cholinesterases .

Electrochemical Properties: Derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit irreversible reduction processes, while amino-substituted analogs () show quasi-reversible behavior. The target compound’s methoxyphenyl and imino groups may stabilize radical anions, affecting redox activity .

Key Findings:

  • COX Inhibition : Phthalimide derivatives in showed COX-1/COX-2 selectivity ratios comparable to meloxicam. The target compound’s 4-methoxyphenyl group may enhance COX-2 affinity due to methoxy’s electron-donating effects .
  • Cholinesterase Inhibition : Piperazinyl-ethyl derivatives () achieved sub-micromolar IC₅₀ values for AChE, suggesting that the target compound’s furanyl-thiazolidinylidene group could similarly interact with the enzyme’s active site .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Lipinski Violations Reference
Target Compound ~600 (estimated) ~4.5 1 8 1 (MW >500) -
2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione () 279.3 2.8 0 3 0
N-{2-[4-(4-Trifluoromethylphenyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione () 447.4 3.9 0 5 1 (MW >500)

Key Insights:

  • The target compound’s high molecular weight (~600) and LogP (~4.5) suggest moderate oral bioavailability, with one Lipinski violation (molecular weight >500). This contrasts with simpler analogs like Compound 13 (), which comply fully with Lipinski’s rules .

Preparation Methods

Reaction Conditions:

  • Reagents : Cyclic anhydride (1 mmol), guanidinium chloride (1 mmol), triethylamine (Et₃N, 2 mmol), FeCl₃ (10 mol%).
  • Solvent : Polyethylene glycol 400 (PEG-400).
  • Temperature : 60°C for aromatic derivatives; 100°C for aliphatic derivatives.
  • Procedure :
    • Stir the mixture at the specified temperature.
    • Monitor progress via thin-layer chromatography.
    • After completion, cool the reaction mixture to room temperature.
    • Extract with water and ethyl acetate (EtOAc).
    • Dry the organic layer over magnesium sulfate (MgSO₄) and evaporate under reduced pressure.
    • Purify using column chromatography with n-hexane-EtOAc (7:3) as eluent.

Yield:

70–95% depending on substrate properties.

Condensation of Thiazolidinedione Derivatives

This approach synthesizes the target compound by condensing thiazolidinedione derivatives with isoindole precursors.

Reaction Conditions:

  • Reagents : Thiazolidinedione derivatives, isoindole precursors.
  • Mechanism :
    • Condensation reaction under controlled conditions.
    • Cyclization processes to form fused isoindole-thiazolidinedione structures.

Features:

This method leverages the reactivity of thiazolidinediones and isoindoles in nucleophilic substitutions and cyclization reactions. It ensures structural integrity while achieving high yields.

Synthesis via Phthalic Anhydride

Phthalic anhydride serves as a precursor for isoindole derivatives in this method.

Reaction Conditions:

  • Reagents : Phthalic anhydride, diamines such as o-phenylenediamine or diphenylethane diamine.
  • Catalysts : Potassium carbonate or p-toluenesulfonic acid.
  • Solvent : Toluene or dichloromethane.
  • Temperature : Reflux conditions for extended durations (6–12 hours).
  • Procedure :
    • React phthalic anhydride with diamines in the presence of catalysts.
    • Perform azeotropic distillation for dehydration.
    • Extract using saturated potassium carbonate solution and dichloromethane.
    • Purify by washing with brine, drying over MgSO₄, and concentrating under vacuum.

Yield:

Typically ranges from 72% to 89%, depending on specific diamine used.

Data Table: Summary of Preparation Methods

Methodology Key Reagents Solvent Temperature Yield (%)
One-Pot Synthesis Cyclic anhydrides, FeCl₃ PEG-400 60–100°C 70–95
Condensation of Thiazolidinediones Thiazolidinedione derivatives Controlled setup Variable High
Phthalic Anhydride Reaction Phthalic anhydride, diamines Toluene/CH₂Cl₂ Reflux 72–89

Notes on Optimization

  • Catalyst Selection : FeCl₃ is preferred for its cost-effectiveness and ease of handling in one-pot synthesis.
  • Solvent Efficiency : PEG-400 enhances reaction rates and yields due to its polar nature.
  • Purification Techniques : Column chromatography ensures high purity of final products across all methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound’s thiazolidinylidene and furanyl moieties suggest a multi-step synthesis involving Schiff base formation and cyclization. A validated approach involves refluxing 3-formyl-indole derivatives with thiazolidinone precursors in acetic acid with sodium acetate as a catalyst. For example, analogous procedures achieved yields of ~70% after 3–5 hours under reflux, with purification via recrystallization from DMF/acetic acid mixtures . Key variables include reaction time (2.5–5 hours), molar ratios (1:1.1 aldehyde-to-thiazolidinone), and temperature control to prevent side reactions like over-oxidation.

Q. Which spectroscopic techniques are critical for structural validation, and what spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the thiazolidinylidene and furanyl linkages. For instance, 1H^1H-NMR should show characteristic peaks:

  • δ 7.8–8.2 ppm : Aromatic protons from the isoindole-dione core.
  • δ 6.5–7.5 ppm : Furanyl and phenylmethyl substituents.
  • δ 10–12 ppm : Imine protons (if present).
    • Infrared (IR) spectroscopy can validate carbonyl groups (C=O at ~1700 cm1^{-1}) and thiazolidinone C=S (if applicable, ~1250 cm1^{-1}) . Mass spectrometry (HRMS) is critical for molecular ion confirmation, particularly given the compound’s complexity (e.g., expected [M+H]+^+ ~550–600 g/mol).

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity against specific enzymatic targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict electron density distribution, highlighting reactive sites (e.g., the thiazolidinylidene methyl group or methoxyphenyl ring) for interactions with targets like kinases or oxidoreductases. Molecular docking studies (using AutoDock Vina or Schrödinger) should prioritize:

  • Hydrogen bonding : Between the methoxyphenyl oxygen and catalytic residues (e.g., Tyr or Ser in active sites).
  • Steric fit : Adjusting phenylmethyl substituents to avoid clashes with hydrophobic pockets.
    • Experimental validation via enzyme inhibition assays (IC50_{50} measurements) can resolve discrepancies between predicted and observed activity .

Q. What strategies address contradictions in observed biological activity across different cell lines or assays?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell permeability, metabolic stability). To mitigate:

  • Standardize assay conditions : Use identical cell lines, serum concentrations, and incubation times.
  • Include controls : Compare with known inhibitors (e.g., bisindolylmaleimide for kinase assays) .
  • Metabolic profiling : LC-MS/MS can identify degradation products or active metabolites that alter potency .
    • For example, if activity is lost in hepatic cell lines, evaluate cytochrome P450-mediated metabolism using liver microsomes.

Q. How does the compound’s stereochemistry impact its pharmacological profile, and what chiral resolution methods are feasible?

  • Methodological Answer : The compound may have undefined stereocenters (e.g., at the thiazolidinylidene bridge). Techniques include:

  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol gradients.
  • X-ray crystallography : To resolve absolute configuration, as demonstrated for related isoindole-dione derivatives .
    • Enantiomer-specific bioactivity can be tested via isolated stereoisomers in dose-response assays .

Experimental Design & Data Analysis

Q. What in vitro assays are most suitable for evaluating this compound’s mechanism of action?

  • Methodological Answer : Prioritize target-specific assays:

  • Kinase inhibition : ADP-Glo™ Kinase Assay for IC50_{50} determination.
  • Antioxidant activity : DPPH/ABTS radical scavenging assays (λ = 517 nm/734 nm) .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining.
    • Include negative controls (e.g., untreated cells) and reference compounds (e.g., staurosporine for kinase inhibition) .

Q. How should researchers design stability studies under physiological conditions?

  • Methodological Answer : Conduct accelerated stability testing in:

  • pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) : Monitor degradation via HPLC at 0, 6, 12, 24 hours.
  • Light and temperature sensitivity : Store aliquots at 4°C, 25°C, and 40°C for 1–4 weeks.
    • Identify degradation products using LC-MS and adjust formulation (e.g., lyophilization with cyclodextrins) if instability is observed .

Theoretical & Methodological Frameworks

Q. How can QSAR models improve the design of derivatives with enhanced potency?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, molar refractivity, and HOMO/LUMO energies can predict bioactivity. Steps:

  • Dataset curation : Include IC50_{50} values from analogous compounds (e.g., thiazolidinone derivatives) .
  • Validation : Use leave-one-out cross-validation (R2^2 > 0.7).
    • Synthesize top-predicted derivatives and validate experimentally .

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